2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
Description
2-(3,4-Dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound featuring a benzo[b][1,4]thiazepinone core. This structure consists of a seven-membered ring system fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 4, respectively. Key substituents include a 3,4-dimethoxyphenyl group at position 2 and a 2-oxo-2-phenylethyl chain at position 3. These groups influence the compound’s electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-phenacyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-29-21-13-12-18(14-22(21)30-2)24-15-25(28)26(19-10-6-7-11-23(19)31-24)16-20(27)17-8-4-3-5-9-17/h3-14,24H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQBNYKPSQAXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a novel compound with significant biological activity, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 863004-70-0 |
| Molecular Formula | CHN OS |
| Molecular Weight | 433.5 g/mol |
The biological activity of this compound is attributed to its interaction with various molecular targets involved in inflammation and cancer pathways. Key mechanisms include:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on enzymes that are crucial in inflammatory responses and tumor progression.
- Modulation of Signaling Pathways : It has been shown to modulate pathways such as NF-κB, which plays a pivotal role in inflammatory processes and cancer cell survival.
Anti-Cancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against solid tumor cell lines, with IC values indicating potent anti-cancer properties.
- Cytokine Release : It influences the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights : The modulation of NF-κB signaling pathways contributes to its anti-inflammatory effects .
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model in Mice :
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential therapeutic applications due to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties : The thiazepine ring is known to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.
Anticancer Research
Recent investigations have focused on the compound's efficacy against different cancer cell lines. Preliminary data suggest:
- Cytotoxic Effects : In vitro studies indicate that the compound can inhibit the proliferation of cancer cells, possibly through apoptosis induction.
- Mechanism of Action : The interaction with specific enzymes and receptors involved in cancer progression has been proposed as a mechanism for its anticancer effects.
Neuroprotective Studies
Given the increasing interest in neurodegenerative diseases, research is being conducted to evaluate:
- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis and oxidative damage, which are critical factors in diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazepines exhibit significant cytotoxicity against breast cancer cell lines. The study used various concentrations of the compound to assess its effects on cell viability and apoptosis markers, concluding that it could be a promising candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory properties of thiazepine derivatives. The study utilized animal models to assess inflammation markers post-treatment with the compound. Results indicated a marked reduction in pro-inflammatory cytokines, supporting its potential application in treating inflammatory disorders.
Comparison with Similar Compounds
Table 1: Substituent Variations in Benzo[b][1,4]Thiazepinone Derivatives
Pharmacological and Physicochemical Properties
- Target Compound : The 3,4-dimethoxyphenyl group may enhance binding to aromatic receptors, while the 2-oxo-2-phenylethyl chain could influence solubility and metabolic pathways.
- Deacetyldiltiazem : Lacks the acetyl group of diltiazem, reducing potency but retaining calcium channel modulation .
- GSK-3β Inhibitor (): The nitrobenzyl and furan groups contribute to non-ATP competitive inhibition, relevant for neurodegenerative diseases .
- Fluorinated Analogs : Fluorine atoms improve membrane permeability and resistance to oxidative metabolism .
Key Data Table
Table 2: Comparative Data for Selected Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
